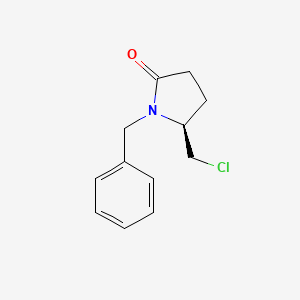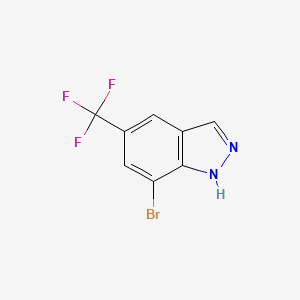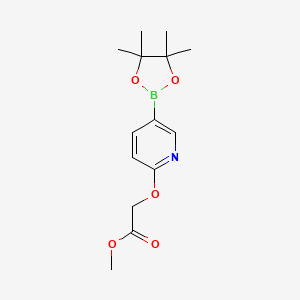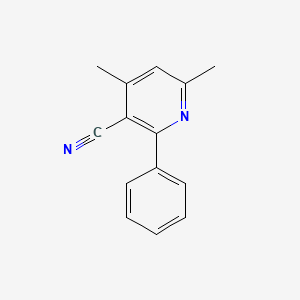
5-(Boc-氨基)-2-氟吡啶-4-甲酸甲酯
描述
Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate is a useful research compound. Its molecular formula is C12H15FN2O4 and its molecular weight is 270.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
绿色化学合成
该化合物在绿色化学方案的开发中发挥着至关重要的作用。 它用于在无催化剂和无溶剂介质中对胺进行化学选择性BOC保护,这是一种更环保的药物和精细化学合成方法 。该方法效率很高,避免了溶剂和催化剂的使用,简化了提纯过程,符合可持续技术的原则。
肽合成
在肽合成领域,BOC保护的胺类是必不可少的。 BOC基团在合成过程中保护胺官能团,允许在没有不必要的副反应的情况下创建复杂的肽链 。因此,该化合物对于合成含有胺官能团的生物活性分子至关重要。
有机合成
该化合物在有机合成中得到广泛应用。它允许选择性N-BOC保护,在优异的产率和温和条件下实现。 这对于合成需要特定官能团保护以在复杂反应过程中保持完整性的敏感有机分子特别有利 .
作用机制
Target of Action
It’s known that boc-protected amines, like this compound, are often used in peptide synthesis . The Boc group serves to protect the amine during synthesis, preventing unwanted reactions .
Mode of Action
The compound interacts with its targets through the Boc group. The Boc group is stable towards most nucleophiles and bases . This stability allows the compound to undergo various chemical reactions without losing its integrity. When the Boc group is no longer needed, it can be removed by mild acidolysis .
Biochemical Pathways
Boc-protected amines are commonly used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The boc group’s stability towards most nucleophiles and bases suggests that the compound could potentially have good bioavailability.
Result of Action
The primary result of the action of Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate is the protection of the amine group during chemical reactions . This protection allows for the successful synthesis of complex molecules without unwanted side reactions.
Action Environment
The action of Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate can be influenced by environmental factors such as pH. The Boc group can be cleaved by mild acidolysis , suggesting that acidic conditions could affect the compound’s stability and efficacy.
属性
IUPAC Name |
methyl 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-6-14-9(13)5-7(8)10(16)18-4/h5-6H,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYMQZDMTVQOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725321 | |
| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305371-15-7 | |
| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
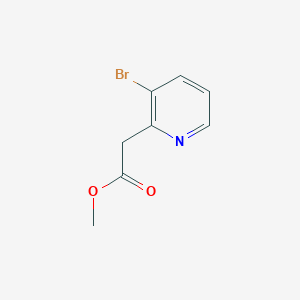

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1456807.png)



